1-(methoxymethyl)cyclobutane-1-carbaldehyde 1-(methoxymethyl)cyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1849217-18-0
VCID: VC11645357
InChI:
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.2

1-(methoxymethyl)cyclobutane-1-carbaldehyde

CAS No.: 1849217-18-0

Cat. No.: VC11645357

Molecular Formula: C7H12O2

Molecular Weight: 128.2

Purity: 60

* For research use only. Not for human or veterinary use.

1-(methoxymethyl)cyclobutane-1-carbaldehyde - 1849217-18-0

Specification

CAS No. 1849217-18-0
Molecular Formula C7H12O2
Molecular Weight 128.2

Introduction

Chemical Identity and Structural Features

1-(Methoxymethyl)cyclobutane-1-carbaldehyde (C₇H₁₂O₂) features a cyclobutane ring substituted at the 1-position with both a methoxymethyl (-CH₂-O-CH₃) and a formyl (-CHO) group. Its molecular weight is 128.17 g/mol, and its structure can be represented by the SMILES notation COCC1(CCC1)C=O . The methoxymethyl group introduces steric bulk and electron-donating effects, while the aldehyde functionality provides a reactive site for further transformations.

Comparative analysis with structurally similar compounds reveals key distinctions:

  • 1-Methoxycyclobutane-1-carbaldehyde (C₆H₁₀O₂): Lacks the methylene spacer between the methoxy and cyclobutane groups .

  • 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde (C₈H₁₄O₂): Features an extended ethyl chain between the methoxy and cyclobutane .

  • 1-(Methoxymethyl)cyclopentane-1-carbaldehyde (C₈H₁₄O₂): Utilizes a five-membered cyclopentane ring instead of cyclobutane .

The cyclobutane ring’s inherent strain (≈26 kcal/mol) and the aldehyde’s electrophilicity make this compound particularly reactive compared to larger ring analogs .

Synthetic Approaches

Cyclobutane Ring Construction

The synthesis of cyclobutane derivatives often employs strain-inducing strategies:

  • [2+2] Photocycloadditions: Ultraviolet irradiation of enones or alkenes generates cyclobutane rings . For example, the reaction of methylenecyclobutane with dichloroethylene under UV light yields bicyclic intermediates .

  • Transannular Cyclization: Wiberg-Ciula-type reactions convert substituted cyclobutanes to bicyclobutanes (BCBs), though this method typically requires halogenated precursors .

Reactivity and Applications

Aldehyde-Directed Reactions

The formyl group participates in nucleophilic additions and condensations:

  • Grignard Additions: Organomagnesium reagents attack the aldehyde to form secondary alcohols .

  • Wittig Reactions: Generate α,β-unsaturated ketones for use in materials science .

Strain-Release Chemistry

The cyclobutane ring’s strain energy facilitates unique transformations:

  • Ring-Opening Polymerization: Potential for creating polycyclobutane materials with tailored mechanical properties .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings could functionalize the methoxymethyl group .

Future Directions

Further research should prioritize:

  • Enantioselective Synthesis: Developing chiral catalysts for asymmetric methoxymethylation .

  • Biological Screening: Testing antimicrobial or anticancer activity given cyclobutane’s prevalence in bioactive molecules .

This compound’s blend of strain and functionality positions it as a valuable building block in organic chemistry, meriting expanded synthetic and applied studies.

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